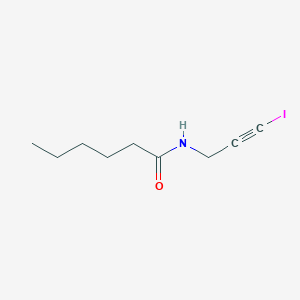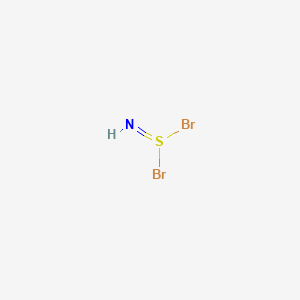![molecular formula C29H22N2O B14504251 6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- CAS No. 64792-36-5](/img/structure/B14504251.png)
6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- is a complex organic compound that belongs to the pyridocarbazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido[3,2-b]carbazole derivatives typically involves the reaction of 3-amino-1,4-dimethylcarbazole with β-ketoesters. . The process begins with the nitration of 5-bromoindole, followed by reduction with hydrogen under pressure over palladium charcoal. The resulting compound is then condensed with ethyl acetoacetate and cyclized by heating in diphenylether to yield the desired pyridocarbazole derivative .
Industrial Production Methods
Industrial production methods for 6H-Pyrido[3,2-b]carbazole derivatives are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrido[3,2-b]carbazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridocarbazole core.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with palladium on charcoal.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated pyridocarbazoles .
Aplicaciones Científicas De Investigación
6H-Pyrido[3,2-b]carbazole derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6H-Pyrido[3,2-b]carbazole derivatives involves their interaction with DNA. These compounds can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This intercalation is facilitated by the planar structure of the pyridocarbazole core, which allows it to fit snugly between the base pairs . Additionally, these compounds can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6H-Pyrido[3,2-b]carbazole include:
Ellipticine: A well-known anticancer agent with a similar pyridocarbazole structure.
Olivacine: Another natural product with anticancer properties and a pyridocarbazole core.
Methoxyellipticine: A derivative of ellipticine with enhanced anticancer activity.
Uniqueness
What sets 6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- apart from these similar compounds is its specific substitution pattern. The presence of the 4-ethoxyphenyl and 4-phenyl groups can influence its chemical reactivity, biological activity, and photophysical properties, making it a unique compound with distinct applications and potential benefits .
Propiedades
Número CAS |
64792-36-5 |
|---|---|
Fórmula molecular |
C29H22N2O |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-4-phenyl-1H-pyrido[3,2-b]carbazole |
InChI |
InChI=1S/C29H22N2O/c1-2-32-21-14-12-20(13-15-21)27-16-23(19-8-4-3-5-9-19)25-18-28-24(17-29(25)31-27)22-10-6-7-11-26(22)30-28/h3-18,31H,2H2,1H3 |
Clave InChI |
ZBVGXWVFYKDMKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=C3C=C4C(=C5C=CC=CC5=N4)C=C3N2)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)




![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)



![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)

